molecular formula C16H12O5S B2735082 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 866013-10-7

3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2735082
CAS No.: 866013-10-7
M. Wt: 316.33
InChI Key: ZIHDSZDBRAUEDM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one is an organic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a benzenesulfonyl group attached to the chromenone core, which is further substituted with a methoxy group at the 8th position. The unique structure of this compound makes it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like pyridine.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The methoxy and benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides and nucleophiles under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The chromenone core may interact with various enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-7-methoxychromen-2-one
  • 3-(Benzenesulfonyl)-6-methoxychromen-2-one
  • 3-(Benzenesulfonyl)-5-methoxychromen-2-one

Uniqueness

3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one is unique due to the specific positioning of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

3-(benzenesulfonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-20-13-9-5-6-11-10-14(16(17)21-15(11)13)22(18,19)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHDSZDBRAUEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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